molecular formula C17H20ClN5 B2975028 3-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE CAS No. 900280-13-9

3-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE

Cat. No.: B2975028
CAS No.: 900280-13-9
M. Wt: 329.83
InChI Key: WPXFVBVRCUFOJU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by its reaction with a chlorinated aromatic compound to introduce the 4-chlorophenyl group

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazolo[1,5-a]pyrimidine oxide, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one
  • Imidazo[1,2-a]pyrimidines

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the dimethylaminoethyl group. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5/c1-12-10-16(19-8-9-22(2)3)23-17(21-12)15(11-20-23)13-4-6-14(18)7-5-13/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXFVBVRCUFOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCN(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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